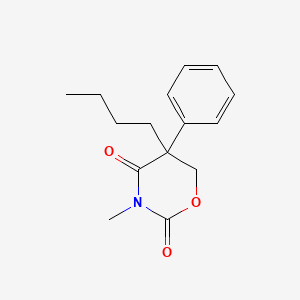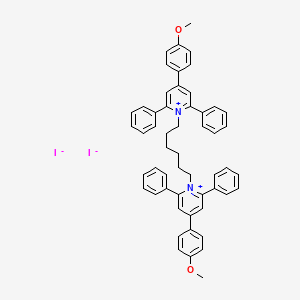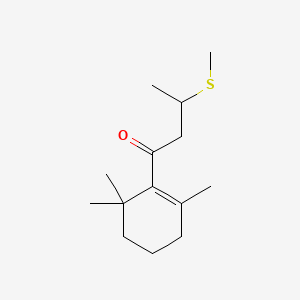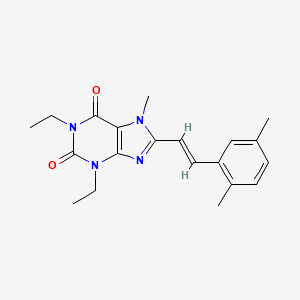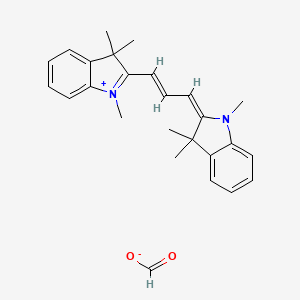
Dimotapp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimetapp is a well-known over-the-counter medication primarily used to treat symptoms of the common cold and allergies. It contains a combination of brompheniramine maleate, an antihistamine, and pseudoephedrine hydrochloride, a nasal decongestant . Brompheniramine maleate helps reduce the effects of histamine, a natural chemical in the body that can cause symptoms such as sneezing, itching, watery eyes, and runny nose . Pseudoephedrine hydrochloride works by shrinking the blood vessels in the nasal passages, thereby reducing nasal congestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brompheniramine maleate involves the reaction of 2-pyridinecarboxaldehyde with 2-dimethylaminoethylamine to form the intermediate Schiff base, which is then reduced using sodium borohydride to yield brompheniramine . Pseudoephedrine hydrochloride is synthesized from benzaldehyde through a series of reactions including condensation with nitroethane, reduction of the nitro group, and subsequent resolution of the racemic mixture to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of Dimetapp involves large-scale synthesis of its active ingredients followed by formulation into an elixir or tablet form. The process includes precise control of reaction conditions, purification steps, and quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimetapp’s active ingredients undergo various chemical reactions:
Oxidation: Brompheniramine can be oxidized to form N-oxide derivatives.
Reduction: Pseudoephedrine can be reduced to methamphetamine under certain conditions.
Substitution: Brompheniramine can undergo nucleophilic substitution reactions due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of brompheniramine.
Reduction: Methamphetamine from pseudoephedrine.
Substitution: Various substituted derivatives of brompheniramine.
Scientific Research Applications
Dimetapp has several scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine and decongestant mechanisms.
Biology: Investigated for its effects on histamine receptors and nasal decongestion.
Medicine: Studied for its efficacy in treating cold and allergy symptoms.
Industry: Used in the development of new formulations and drug delivery systems .
Mechanism of Action
Brompheniramine Maleate
Brompheniramine maleate acts as an antagonist of the H1 histamine receptors, which are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons . By blocking these receptors, brompheniramine reduces the symptoms caused by histamine release, such as sneezing, itching, and runny nose .
Pseudoephedrine Hydrochloride
Pseudoephedrine hydrochloride works by stimulating alpha-adrenergic receptors, leading to vasoconstriction in the nasal passages. This reduces blood flow to the nasal mucosa, thereby decreasing nasal congestion .
Comparison with Similar Compounds
Similar Compounds
Mucinex D (guaifenesin/pseudoephedrine): Used for cough and nasal congestion, similar to Dimetapp.
Bromfed DM (brompheniramine/dextromethorphan/pseudoephedrine): Another combination used for cough and nasal congestion.
Zyrtec (cetirizine): An antihistamine used for allergic reactions, similar to brompheniramine.
Uniqueness
Dimetapp’s unique combination of brompheniramine maleate and pseudoephedrine hydrochloride provides both antihistamine and decongestant effects, making it particularly effective for treating a wide range of cold and allergy symptoms . Its formulation as an elixir also makes it easier to administer, especially for children .
Properties
CAS No. |
87453-66-5 |
|---|---|
Molecular Formula |
C38H51Cl3N4O7 |
Molecular Weight |
782.2 g/mol |
IUPAC Name |
(2R)-2-amino-1-phenylpropan-1-ol;(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;dihydrochloride |
InChI |
InChI=1S/C16H19ClN2.C9H13NO2.C9H13NO.C4H4O4.2ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-10-6-9(12)7-3-2-4-8(11)5-7;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;;/h3-9,11,15H,10,12H2,1-2H3;2-5,9-12H,6H2,1H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);2*1H/b;;;2-1-;;/t;9-;7-,9?;;;/m.01.../s1 |
InChI Key |
HPLJKIRKESVBEY-ZGOLLYJASA-N |
Isomeric SMILES |
C[C@H](C(C1=CC=CC=C1)O)N.CNC[C@@H](C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.Cl.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.CNCC(C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


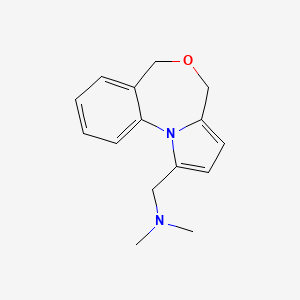
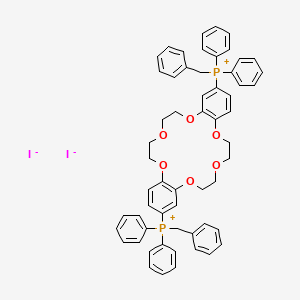
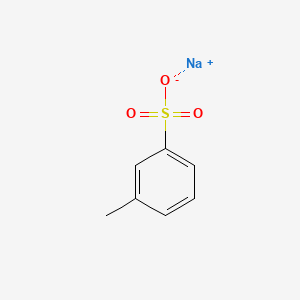
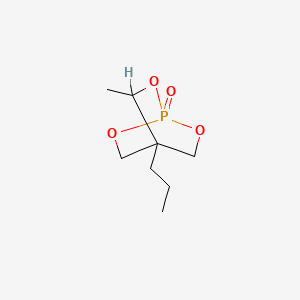


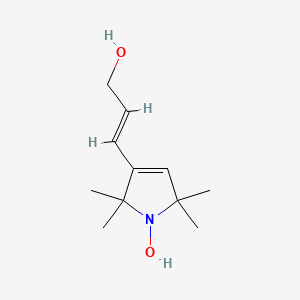
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
